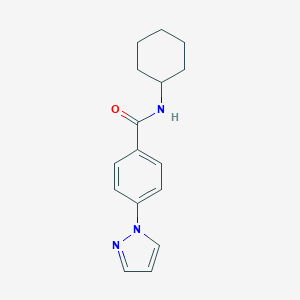
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide, also known as CYCLOPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of molecules known as small-molecule inhibitors, which have the ability to target specific proteins and enzymes in the body.
Mecanismo De Acción
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell division, DNA repair, and gene expression. By inhibiting CK2, N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide can induce apoptosis in cancer cells and reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of CK2, which can lead to the induction of apoptosis in cancer cells. It also has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Furthermore, it has been shown to have minimal toxicity in animal studies, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide is its ability to target specific enzymes and proteins in the body. This makes it a promising candidate for the development of targeted therapies for various diseases. Furthermore, it has been shown to have minimal toxicity in animal studies, making it a safe compound for further research. However, one of the limitations of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide. One potential direction is the development of targeted therapies for various diseases, including cancer, inflammation, and pain-related disorders. Furthermore, the optimization of the synthesis method and the development of more soluble derivatives of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide could improve its efficacy and bioavailability in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide involves the reaction of cyclohexyl isocyanate with 4-(1H-pyrazol-1-yl)benzoic acid in the presence of a suitable catalyst. This reaction results in the formation of N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide in high yields and purity. The synthesis method has been optimized through various studies to improve the efficiency and yield of the reaction.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory activity against various enzymes and proteins, including the protein kinase CK2, which plays a crucial role in various cellular processes. Studies have also suggested that N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide may have anticancer properties, as it can induce apoptosis in cancer cells. Furthermore, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propiedades
Nombre del producto |
N-cyclohexyl-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Fórmula molecular |
C16H19N3O |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H19N3O/c20-16(18-14-5-2-1-3-6-14)13-7-9-15(10-8-13)19-12-4-11-17-19/h4,7-12,14H,1-3,5-6H2,(H,18,20) |
Clave InChI |
GUCZAQLHOXXLBB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)



